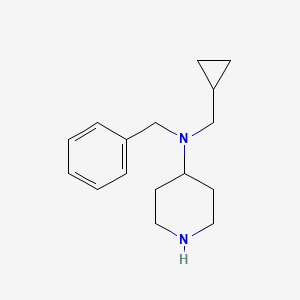
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom This particular compound features a benzyl group and a cyclopropylmethyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine typically involves the reaction of piperidin-4-one with benzyl chloride and cyclopropylmethylamine under suitable reaction conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and a suitable solvent such as dichloromethane or acetonitrile is used. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound. Quality control measures, including spectroscopic analysis (e.g., NMR, IR, and mass spectrometry), are implemented to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
N-Benzyl-N-(cyclopropylmethyl)piperidin-4-amine is structurally similar to other piperidine derivatives, such as N-benzyl-N-(2-phenylethyl)piperidin-4-amine and N-(1-benzyl-piperidin-4-yl)-benzamide. its unique combination of benzyl and cyclopropylmethyl groups distinguishes it from these compounds. The presence of the cyclopropylmethyl group, in particular, can impart different chemical and biological properties compared to other piperidine derivatives.
Comparison with Similar Compounds
N-benzyl-N-(2-phenylethyl)piperidin-4-amine
N-(1-benzyl-piperidin-4-yl)-benzamide
N-Benzyl-4-piperidone
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N-benzyl-N-(cyclopropylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18(13-15-6-7-15)16-8-10-17-11-9-16/h1-5,15-17H,6-13H2 |
InChI Key |
QSNONOFLIRKCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2=CC=CC=C2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















